molecular formula ClMn+ B13917247 Manganese(2+);chloride

Manganese(2+);chloride

Cat. No.: B13917247
M. Wt: 90.39 g/mol
InChI Key: LCJVQCGGAAEDCS-UHFFFAOYSA-M
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Description

Manganese(2+);chloride, also known as manganese(II) chloride, is an inorganic compound with the chemical formula MnCl₂. It exists in several forms, including anhydrous, dihydrate (MnCl₂·2H₂O), and tetrahydrate (MnCl₂·4H₂O), with the tetrahydrate being the most common. This compound is characterized by its pink color, which is typical of manganese(II) salts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese(2+);chloride can be synthesized through various methods:

Industrial Production Methods

Industrial production of this compound typically involves the reaction of manganese dioxide with hydrochloric acid, followed by purification steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Manganese(2+);chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Manganese(2+);chloride can be compared with other manganese halides and similar compounds:

    Manganese(II) Fluoride (MnF₂): Similar in structure but with different reactivity and applications.

    Manganese(II) Bromide (MnBr₂): Similar properties but used in different industrial applications.

    Manganese(II) Iodide (MnI₂): Less common and used in specialized applications.

These comparisons highlight the unique properties and versatility of this compound in various fields.

Q & A

Q. Basic: What are the established methods for synthesizing anhydrous manganese(II) chloride, and how can purity be verified?

Methodological Answer:
Anhydrous MnCl₂ is typically synthesized via two routes:

  • Direct reaction: Manganese metal or manganese(II) carbonate is treated with concentrated hydrochloric acid under controlled conditions to avoid oxidation. Excess acid is removed by evaporation .
  • Redox method: Heating manganese(IV) oxide (MnO₂) with concentrated HCl produces MnCl₂, though this requires careful temperature control to prevent side reactions .

Purity Verification:

  • X-ray diffraction (XRD): Confirms crystal structure (CdCl₂-type lattice) and phase purity .
  • Thermogravimetric analysis (TGA): Detects residual water or hydrated forms by monitoring mass loss during heating .
  • Atomic absorption spectroscopy (AAS): Quantifies Mn²⁺ concentration and detects impurities like Fe³⁺ or Co²⁺ .

Q. Basic: How can the coordination geometry and magnetic properties of MnCl₂ be characterized for research applications?

Methodological Answer:

  • Coordination geometry: The octahedral trans-configuration of Mn(H₂O)₄Cl₂ in the tetrahydrate form is confirmed via single-crystal XRD. Anhydrous MnCl₂ adopts a layered CdCl₂ structure, which can be visualized using ball-and-stick models .
  • Magnetic susceptibility: MnCl₂ exhibits paramagnetism due to Mn²⁺’s five unpaired d-electrons. A SQUID magnetometer measures magnetic susceptibility (χ = +14,350·10⁻⁶ cm³/mol), confirming its utility in MRI contrast studies .

Q. Advanced: How can solvent extraction parameters (pH, organic phase ratio) be optimized to maximize Mn²⁺ recovery from complex matrices like lithium-ion battery leachates?

Methodological Answer:
A central composite design (CCD) is recommended:

  • Variables: pH (1–4), organic-to-aqueous (O:A) ratio (1:1–4:1), and extractant concentration (e.g., D2EHPA).
  • Response optimization: Experimental data (e.g., 97% Mn recovery at pH 1, O:A = 1:1, 50% D2EHPA) reveal nonlinear interactions. Statistical tools like ANOVA identify significant factors, while response surface models predict optimal conditions .
  • Validation: Triplicate runs under predicted conditions ensure reproducibility .

Q. Advanced: How should researchers resolve contradictions in extraction efficiency data (e.g., Mn recovery varying from 20% to 97% under similar conditions)?

Methodological Answer:

  • Factor interaction analysis: Use multivariate regression to assess confounding variables (e.g., competing ions like Co²⁺, which reduce Mn selectivity at higher pH) .
  • Error quantification: Calculate confidence intervals for each run (e.g., ±5% for Mn extraction at pH 2.5) and identify outliers via Grubbs’ test .
  • Mechanistic studies: X-ray absorption spectroscopy (XAS) can probe Mn²⁺-extractant complexation stability under varying pH .

Q. Advanced: What protocols ensure MnCl₂’s stability in biochemical assays, particularly when studying enzyme kinetics?

Methodological Answer:

  • Solution preparation: Use deoxygenated buffers (e.g., Tris-HCl, pH 7.0) to prevent Mn²⁺ oxidation to Mn³⁺. Chelators like EDTA are avoided to preserve ion availability .
  • Activity assays: In β-mannanase studies, pre-incubate MnCl₂ (1 mM) with the enzyme at 60°C for 30 minutes. Measure residual activity via DNS reagent; Mn²⁺ typically enhances thermostability by 15–20% compared to controls .
  • Control experiments: Include metal-free buffers and competing ions (e.g., Zn²⁺) to isolate Mn²⁺-specific effects .

Q. Advanced: How does MnCl₂’s redox behavior influence its application in electrochemical studies, such as battery electrolytes?

Methodological Answer:

  • Cyclic voltammetry (CV): Scan MnCl₂ in aqueous electrolytes (e.g., 1 M KCl) between −1.0 V and +1.5 V vs. Ag/AgCl. Peaks at −0.3 V (Mn²⁺ → Mn) and +0.8 V (Mn²⁺ → Mn³⁺) reveal redox activity. Hysteresis indicates irreversible Mn³⁺ formation, necessitating oxygen-free environments for stable cycling .
  • Conductivity measurements: Use electrochemical impedance spectroscopy (EIS) to correlate MnCl₂ concentration (e.g., 0.1–1.0 M) with ionic conductivity. Optimal performance (~120 mS/cm) occurs at 0.5 M, balancing ion mobility and viscosity .

Q. Advanced: What strategies mitigate MnCl₂ oxidation during long-term storage or high-temperature reactions?

Methodological Answer:

  • Storage: Keep anhydrous MnCl₂ in sealed, argon-filled containers with desiccants (e.g., silica gel). Hydrated forms (e.g., tetrahydrate) are more stable but require refrigeration to prevent deliquescence .
  • Inert atmospheres: Conduct reactions under nitrogen or argon. For example, synthesis of manganocene (Mn(C₅H₅)₂) from MnCl₂ and NaC₅H₅ in THF requires strict oxygen exclusion .
  • Stabilizers: Add reducing agents (e.g., ascorbic acid) to aqueous MnCl₂ solutions to maintain Mn²⁺ oxidation state .

Q. Advanced: How can MnCl₂’s role as a Lewis acid catalyst be optimized in organic transformations (e.g., Friedel-Crafts alkylation)?

Methodological Answer:

  • Substrate screening: Test MnCl₂’s efficacy in polar aprotic solvents (e.g., DMF) versus non-polar media (e.g., toluene). Higher yields (>80%) are typically achieved in DMF due to enhanced Mn²⁺ solubility .
  • Kinetic studies: Monitor reaction progress via GC-MS or in situ IR. For example, MnCl₂ accelerates benzoylation of aromatics, with rate constants (k) doubling compared to FeCl₃ .
  • Catalyst recycling: Recover MnCl₂ via aqueous extraction and reuse for 3–5 cycles, noting activity drops >20% indicate Mn³⁺ contamination .

Properties

Molecular Formula

ClMn+

Molecular Weight

90.39 g/mol

IUPAC Name

manganese(2+);chloride

InChI

InChI=1S/ClH.Mn/h1H;/q;+2/p-1

InChI Key

LCJVQCGGAAEDCS-UHFFFAOYSA-M

Canonical SMILES

[Cl-].[Mn+2]

Origin of Product

United States

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